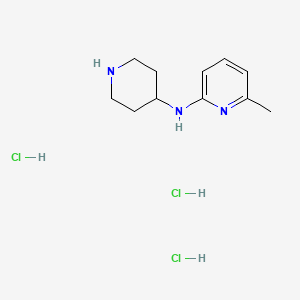

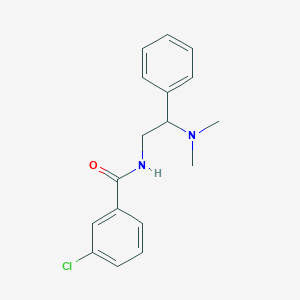

![molecular formula C22H13BrN2O3S B2922028 7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one CAS No. 690641-67-9](/img/structure/B2922028.png)

7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one” is a complex organic molecule. It contains a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene and a pyrimidine ring . This core is substituted with a 4-bromophenyl group at the 5-position and an oxy-4-methyl-2H-chromen-2-one group at the 7-position .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For “7-((5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one”, specific information such as melting point, boiling point, solubility, etc., is not available in the search results .Aplicaciones Científicas De Investigación

Analgesic and Anti-Pyretic Activities

Compounds synthesized from various 4-bromomethyl coumarins, including those related to the queried compound, have demonstrated significant analgesic and anti-pyretic activities. These compounds, specifically identified as 5(d), 6(c), and 7(d), exhibited analgesic activity comparable to standard drugs like analgin using the Tail-flick model. Additionally, compounds 5(a) and 7(a-d) showed notable anti-pyretic effects, comparable with aspirin, using the yeast-induced pyrexia model. A qualitative structure-activity relationship (SAR) study indicated that amino groups at the 2-position of the pyrimidine ring enhance these activities, while hydroxyl and thio groups at the same position increase DNA cleavage activities (Keri, Hosamani, Shingalapur, & Hugar, 2010).

Anti-Inflammatory Activities

Another study synthesized compounds with a structure similar to the queried molecule, which were evaluated for anti-inflammatory activity using a carrageenan-induced rat paw edema method. Compounds such as BT 8 M, BT 4 P, BT 5 P, and BT 7 P exhibited significant anti-inflammatory activity, with BT 3 M, BT 9 M, BT 10 M, BT 9 P, and BT 10 P showing highly significant activity comparable to the standard drug diclofenac sodium (Chaydhary, Singh, & Kumarverma, 2015).

Antimicrobial Activities

Synthesized derivatives, including 5-((3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione and its analogs, were evaluated for antibacterial activity against several bacterial strains and showed moderate activity. Compounds 4d and 4e, in particular, exhibited good antifungal activity against Aspergillus niger, indicating their potential as antimicrobial agents (Laxmi, Kuarm, & Rajitha, 2012).

Synthesis and Characterization

A study on the synthesis of chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivatives, including those bearing thieno[2,3-d]pyrimidine moiety, highlighted the efficient preparation and structural characterization of these compounds, suggesting their utility in further pharmacological studies (Yin & Song, 2022).

Safety and Hazards

Propiedades

IUPAC Name |

7-[5-(4-bromophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-4-methylchromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13BrN2O3S/c1-12-8-19(26)28-18-9-15(6-7-16(12)18)27-21-20-17(10-29-22(20)25-11-24-21)13-2-4-14(23)5-3-13/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEOGUDMIWJKXGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=C(C=C5)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13BrN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

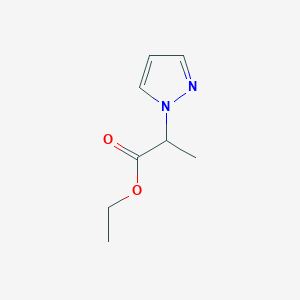

![[2-(2,4-Dimethoxyanilino)-2-oxoethyl] 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate](/img/structure/B2921948.png)

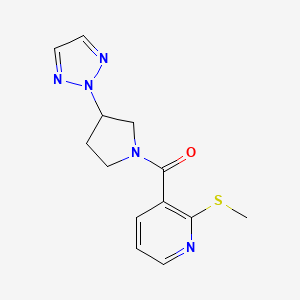

![8-methyl-2-((1-phenylethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2921949.png)

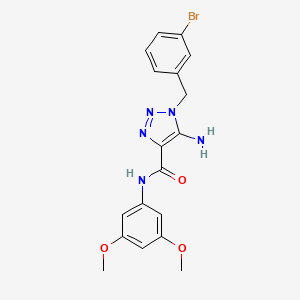

![N-(1,3-benzodioxol-5-ylmethyl)-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2921952.png)

![2-amino-4-(2,3-dimethoxyphenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2921955.png)

![methyl 2-butyramido-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2921959.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(3-methylphenyl)sulfonyl]acetamide](/img/structure/B2921964.png)

![4-ethoxy-3-fluoro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2921966.png)

![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2921967.png)